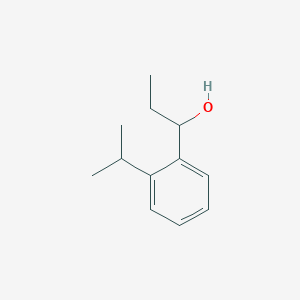

2-(2-Isopropylphenyl)-1-propanol

説明

2-(2-Isopropylphenyl)-1-propanol is a secondary alcohol featuring a branched aromatic substituent at the ortho position of the benzene ring. Its molecular formula is C₁₂H₁₈O, with a molecular weight of 178.27 g/mol.

特性

IUPAC Name |

1-(2-propan-2-ylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-4-12(13)11-8-6-5-7-10(11)9(2)3/h5-9,12-13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTAHZUINHMAJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60973988 | |

| Record name | 1-[2-(Propan-2-yl)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58443-82-6 | |

| Record name | 2-(2-Isopropylphenyl)-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058443826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-(Propan-2-yl)phenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-(2-Isopropylphenyl)-1-propanol, also known by its CAS number 58443-82-6, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a propanol backbone with an isopropyl-substituted phenyl group. Its structural formula can be represented as follows:

This structure is significant as it influences the compound's interactions with biological systems.

Neurotoxic Effects

Some studies have suggested that isopropanol derivatives can have neurotoxic effects, particularly in high concentrations. A case study involving mixed intoxication with isopropyl alcohol highlighted the need for caution regarding exposure levels .

Case Study: Mixed Intoxication

A hospitalized patient ingested a topical antiseptic containing isopropyl alcohol and propanol-1. Plasma concentrations indicated significant levels of isopropanol but no severe toxicity was reported, emphasizing the importance of monitoring exposure to such compounds in clinical settings .

The biological activity of 2-(2-Isopropylphenyl)-1-propanol may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial metabolism.

- Membrane Disruption : The hydrophobic nature of the compound may allow it to integrate into bacterial membranes, leading to cell lysis.

Toxicological Studies

Research has indicated that derivatives of isopropanol can exhibit varying degrees of toxicity depending on concentration and exposure route. A study on the biological monitoring of methoxypropanol suggested that similar compounds are readily absorbed through the skin and can accumulate in biological systems .

Table 2: Toxicity Levels of Isopropanol Derivatives

| Compound | Route of Exposure | Toxicity Level |

|---|---|---|

| Isopropanol | Inhalation | Moderate |

| Propanol-1 | Oral | Low |

| 2-(2-Isopropylphenyl)-1-propanol (Predicted) | Dermal | TBD |

類似化合物との比較

Comparison with Structurally Similar Compounds

1-Propanol and 2-Propanol

- Reactivity: The position of the hydroxyl group significantly impacts reactivity. For example, ozonolysis of 1-propanol yields 60% propionaldehyde and 27% propionic acid, whereas 2-propanol produces 87% acetone under similar conditions due to its secondary alcohol structure . Inference for 2-(2-Isopropylphenyl)-1-propanol: The bulky 2-isopropylphenyl group may hinder oxidation reactions, reducing yields compared to simpler alcohols like 1-propanol.

- Physical Properties: Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water 1-Propanol 60.10 97 Miscible 2-Propanol 60.10 82.6 Miscible 2-(2-Isopropylphenyl)-1-propanol* 178.27 ~250–300 (estimated) Low (hydrophobic aromatic group) *Estimated based on analogs like 3-(2-Isopropylphenyl)-1-propene (MW 160.26) and 2-methyl-1-pentanol (MW 102.17) .

3-(2-Isopropylphenyl)-1-propene

- Structural Differences : This analog replaces the hydroxyl group with a propene chain, eliminating hydrogen-bonding capacity.

- Applications : Used in organic synthesis for coupling reactions. Its lack of a hydroxyl group reduces polarity, making it more suitable for hydrophobic environments .

2-Methyl-1-pentanol

- Hazard Profile: Property 2-Methyl-1-pentanol 2-(2-Isopropylphenyl)-1-propanol (Inferred) Flammability Combustible (EU) Likely flammable (aromatic alcohols) Toxicity Harmful if swallowed Moderate (bulky substituents reduce absorption) Irritancy Eye/skin irritant Similar (hydroxyl group reactivity) Data sourced from .

Syn-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol

- Functional Groups : This pharmaceutical precursor contains multiple hydroxyl and piperidine groups, enhancing water solubility and biological activity.

- Comparison: 2-(2-Isopropylphenyl)-1-propanol’s lack of polar groups limits its solubility but improves lipid membrane penetration, suggesting utility in drug delivery systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。